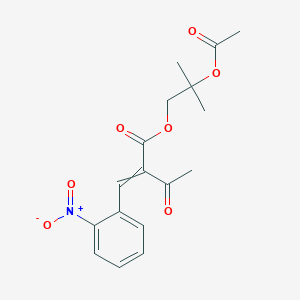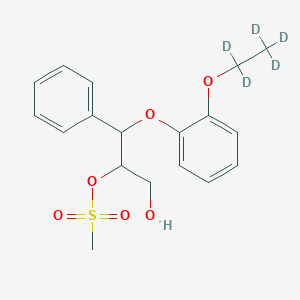
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE): This compound is notable for its use in catalysis and inorganic chemistry, particularly involving rhodium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) typically involves the reaction of rhodium chloride with tris(3,3’,3"-phosphinidynetris(benzenesulfonato)) in the presence of sodium ions . The reaction is carried out under controlled conditions, often at low temperatures (2-8°C) to ensure stability and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain the purity and yield of the product. The compound is then purified and crystallized to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the benzenesulfonato groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .
Wissenschaftliche Forschungsanwendungen
CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) involves its role as a catalyst. The rhodium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The benzenesulfonato ligands provide stability and solubility, enhancing the compound’s effectiveness .
Vergleich Mit ähnlichen Verbindungen
Chlorotris(triphenylphosphine)rhodium(I): Another rhodium complex with similar catalytic properties but different ligands.
Rhodium(III) chloride: A simpler rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Eigenschaften
CAS-Nummer |
109584-77-2 |
|---|---|
Molekularformel |
ClRh(P(C6H4SO3Na)3)3xH2O |
Molekulargewicht |
2014.83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)


![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)



![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)

